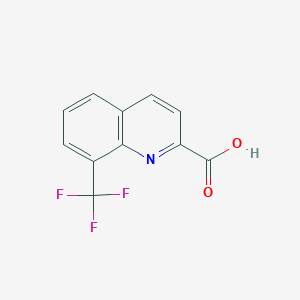

8-(Trifluoromethyl)quinoline-2-carboxylic acid

Overview

Description

“8-(Trifluoromethyl)quinoline-2-carboxylic acid” is a heterocyclic organic compound . It has a molecular weight of 241.17 . The IUPAC name for this compound is 8-(trifluoromethyl)-2-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-6-4-5-8(10(16)17)15-9(6)7/h1-5H,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.

Physical And Chemical Properties Analysis

Scientific Research Applications

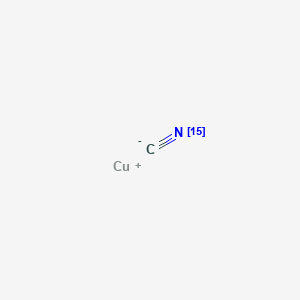

Chemosensor for Detection of Cu2+ Ions

A novel quinoline derivative coupled with carbon dots (CDs) synthesizes a nanocomposite acting as a "turn-off" fluorescent chemosensor for detecting Cu2+ ions in tap water. This innovative approach leverages the excellent sensitivity, selectivity, and stability of the composite, showing promising results for practical Cu2+ sensing applications in environmental monitoring (Li et al., 2016).

Metal Ion Extraction and Removal

Quinoline-2-carboxylic acids with specific substituents have been grafted onto polymers to create chelating ion exchangers. These modified polymers exhibit significant selectivity and capacity for extracting metal ions from solutions, demonstrating a potential for applications in water purification and metal recovery processes. Notably, derivatives with phenacyloxy groups in the 8-position of the quinoline ring show a high preference for cadmium ions, suggesting their utility in removing cadmium from industrial waste streams (Moberg et al., 1990).

Synthesis of Antimicrobial Agents

Research into 4-hydrazino-8-(trifluoromethyl)quinoline has led to the development of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. Through various chemical reactions and syntheses, compounds have been created that exhibit antibacterial and antifungal activities, highlighting the versatility of 8-(trifluoromethyl)quinoline-2-carboxylic acid derivatives in pharmaceutical research for developing new therapeutic agents (Holla et al., 2006).

Fluorescent Boronic Acid Probes

8-Quinolineboronic acid has been identified as a novel fluorescent probe for carbohydrates, demonstrating over 40-fold increases in fluorescence intensity upon binding with a carbohydrate in aqueous solutions at physiological pH. This discovery offers a potential tool for biochemical assays and diagnostic applications, enabling sensitive detection of carbohydrates in biological samples (Yang et al., 2003).

Corrosion Inhibition of Aluminium Alloys

Studies on quinoline derivatives, such as 8-aminoquinoline and 8-nitroquinoline, have explored their efficacy as corrosion inhibitors for AA5052 aluminium alloy in NaCl solutions. Electrochemical measurements and SEM/EDS analyses reveal that these compounds can effectively form protective films on the alloy surface, suggesting their application in corrosion protection strategies for aluminium-based materials (Wang et al., 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

8-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-6-4-5-8(10(16)17)15-9(6)7/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWEWVQVYDBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598273 | |

| Record name | 8-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1023815-99-7 | |

| Record name | 8-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1603399.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone](/img/structure/B1603401.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)